Cas no 106921-60-2 (2,2-Dimethyl-3-oxopentanal)

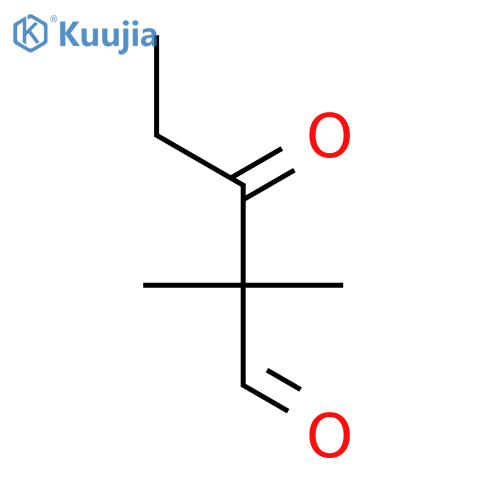

2,2-Dimethyl-3-oxopentanal structure

商品名:2,2-Dimethyl-3-oxopentanal

CAS番号:106921-60-2

MF:C7H12O2

メガワット:128.168982505798

MDL:MFCD11846616

CID:1036765

2,2-Dimethyl-3-oxopentanal 化学的及び物理的性質

名前と識別子

-

- 2,2-Dimethyl-3-oxopentanal

- 2,2-Dimethyl-3-oxopental

- Pentanal, 2,2-dimethyl-3-oxo-

- PVYBKZHBCCMBPS-UHFFFAOYSA-N

- FCH1163106

- TRA0027544

- AX8250067

- ST24038431

- AM20120716

-

- MDL: MFCD11846616

- インチ: 1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3

- InChIKey: PVYBKZHBCCMBPS-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C([H])([H])[H])C(C([H])=O)(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 128.08376

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 125

- トポロジー分子極性表面積: 34.1

じっけんとくせい

- ふってん: 165.4±23.0°C at 760 mmHg

- PSA: 34.14

2,2-Dimethyl-3-oxopentanal セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C(BD250067)

2,2-Dimethyl-3-oxopentanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1101381-5g |

2,2-dimethyl-3-oxopentanal |

106921-60-2 | 95% | 5g |

$300 | 2024-06-05 | |

| Ambeed | A318097-250mg |

2,2-Dimethyl-3-oxopentanal |

106921-60-2 | 98% | 250mg |

$18.0 | 2025-03-05 | |

| eNovation Chemicals LLC | D221974-100mg |

2,2-Dimethyl-3-oxopentanal |

106921-60-2 | 97% | 100mg |

$130 | 2024-05-23 | |

| Enamine | EN300-7105016-5.0g |

2,2-dimethyl-3-oxopentanal |

106921-60-2 | 94% | 5.0g |

$3273.0 | 2023-07-07 | |

| A2B Chem LLC | AB43548-5g |

2,2-Dimethyl-3-oxopentanal |

106921-60-2 | 98% | 5g |

$90.00 | 2024-04-20 | |

| Aaron | AR0033M0-5g |

2,2-Dimethyl-3-oxopentanal |

106921-60-2 | 97% | 5g |

$81.00 | 2025-01-21 | |

| abcr | AB594190-1g |

2,2-Dimethyl-3-oxopentanal; . |

106921-60-2 | 1g |

€113.20 | 2024-04-20 | ||

| eNovation Chemicals LLC | D221974-250mg |

2,2-Dimethyl-3-oxopentanal |

106921-60-2 | 97% | 250mg |

$140 | 2025-02-20 | |

| eNovation Chemicals LLC | D221974-5g |

2,2-Dimethyl-3-oxopentanal |

106921-60-2 | 97% | 5g |

$190 | 2025-02-20 | |

| Aaron | AR0033M0-250mg |

2,2-Dimethyl-3-oxopentanal |

106921-60-2 | 97% | 250mg |

$13.00 | 2025-01-21 |

2,2-Dimethyl-3-oxopentanal 関連文献

-

Pier Giorgio Cozzi,Fides Benfatti,Montse Guiteras Capdevila,Alessandro Mignogna tert-butylhydroperoxide promoted catalytic enantioselective Reformatsky reaction with aldehydes. Pier Giorgio Cozzi Fides Benfatti Montse Guiteras Capdevila Alessandro Mignogna Chem. Commun. 2008 3317

-

P. Veeraraghavan Ramachandran,J. Subash Chandra,Bodhuri Prabhudas,Debarshi Pratihar,M.Venkat Ram Reddy Org. Biomol. Chem. 2005 3 3812

106921-60-2 (2,2-Dimethyl-3-oxopentanal) 関連製品

- 113486-29-6(3-Methylnonane-2,4-dione (>80%))

- 20669-04-9(3,3-Dimethylpentan-2-one)

- 1118-71-4(Dipivaloylmethane)

- 1540-34-7(3-Ethyl-2,4-pentanedione)

- 18362-64-6(2,6-Dimethyl-3,5-heptanedione)

- 1540-36-9(3-n-Butyl-2,4-pentanedione)

- 5405-79-8(2,2-Dimethyl-3-hexanone)

- 933-52-8(tetramethylcyclobutane-1,3-dione)

- 7307-04-2(5,5-Dimethylhexane-2,4-dione)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:106921-60-2)2,2-Dimethyl-3-oxopentanal

清らかである:99%

はかる:25g

価格 ($):333.0